Welcome to the BenchChem Online Store!
molecular formula C7H9NO2S2 B3021071 Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate CAS No. 17309-13-6

Ethyl 4-methyl-2-sulfanyl-1,3-thiazole-5-carboxylate

Cat. No. B3021071
M. Wt: 203.3 g/mol
InChI Key: OHKNSXMQSNDXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07947683B2

Procedure details

A solution of ethyl 2-chloroacetoacetate (5 g) and ammonium dithiocarbamate (3.37 g, prepared as reported in Synthesis (1985), (10), 948-9) in ethanol (20 mL) was refluxed overnight. The solvent was evaporated under vacuum and the crude product purified by flash chromatography on silica gel (eluting with cyclohexane:ethyl acetate from 1:0 to 7:3) to give the title compound (2.5 g). MS (m/z): 204 [MH]+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
ammonium dithiocarbamate
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]([C:8]([CH3:10])=O)[C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:11](=[S:14])([S-:13])[NH2:12].[NH4+]>C(O)C>[CH3:10][C:8]1[NH:12][C:11](=[S:13])[S:14][C:2]=1[C:3]([O:5][CH2:6][CH3:7])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)C
Name
ammonium dithiocarbamate
Quantity
3.37 g
Type
reactant
Smiles
C(N)([S-])=S.[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the crude product purified by flash chromatography on silica gel (eluting with cyclohexane:ethyl acetate from 1:0 to 7:3)

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(SC1C(=O)OCC)=S
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 40.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.